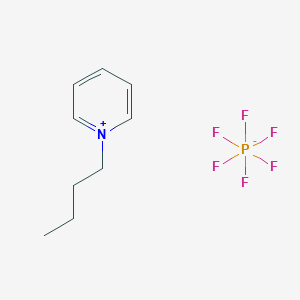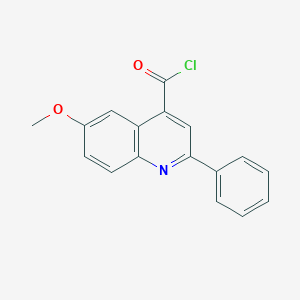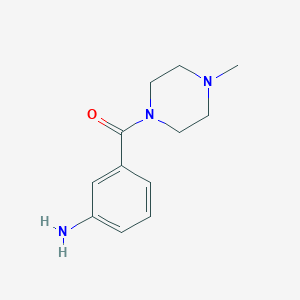
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions starting from basic building blocks such as amino acids or simple aromatic compounds. For example, a novel synthesis method starting from the methyl ester of (S)-serine to produce 4-substituted-(1-benzylpiperazin-2-yl)methanols, which can be further modified into ligands for central nervous system receptors, illustrates the complexity and innovation in synthesizing these compounds (Beduerftig et al., 2001).
Molecular Structure Analysis
The molecular structure of related piperazine derivatives has been determined through techniques such as single crystal X-ray diffraction. These structures reveal the orthorhombic crystal system, providing insights into the molecular geometry and intermolecular interactions that define their physical and chemical properties (Priya et al., 2019).
Chemical Reactions and Properties
Compounds within this family undergo various chemical reactions, including condensation, oxidation, and cyclization, to form more complex structures with specific biological activities. For instance, the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone through condensation and cyclization demonstrates the chemical versatility and the ability to tailor these molecules for specific functions (Tang & Fu, 2018).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. Studies focusing on the crystal growth and characterization of piperidine derivatives provide valuable data on their non-linear optical properties, indicating their potential for opto-electronic applications (Revathi et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are fundamental to the application of these compounds. Research into the synthesis, structural characterization, and docking studies of thiazol-yl and thiophene-yl derivatives highlights the methods used to investigate these aspects, offering insights into their antibacterial and antiviral activities (Shahana & Yardily, 2020).
Aplicaciones Científicas De Investigación
Synthesis of New Amides
New carboxylic acid amides containing an N-methylpiperazine fragment, including (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone, have been synthesized. These compounds are key intermediates in the synthesis of the antileukemic agent imatinib (Koroleva, E., Gusak, K., Ignatovich, Zh. V., & Ermolinskaya, A. L., 2011).
Antibacterial Activity Studies
Novel compounds related to (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone have been synthesized and characterized, showing potential antibacterial activity. Their structural optimization and theoretical vibrational spectra were analyzed using density functional theory (Shahana, M., & Yardily, A., 2020).
Selective Acetylcholinesterase Inhibitors
Arylisoxazole‐Phenylpiperazine derivatives, including compounds structurally similar to (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone, have been designed as selective acetylcholinesterase inhibitors, showing potential for Alzheimer's disease treatment (Saeedi, M., et al., 2019).
Central Nervous System Depressants
Certain arylmethanones, including (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone derivatives, have demonstrated central nervous system depressant activity and potential anticonvulsant properties (Butler, D., Wise, L., & Dewald, H. A., 1984).
Antitumour Activity
The synthesis of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, a related compound, has shown distinct inhibition on the proliferation of various cancer cell lines (Tang, Zhi-hua & Fu, W., 2018).
Antifungal Activity
Novel derivatives of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone have been synthesized with promising effects on antifungal activity (Lv, Hong-Shui, et al., 2013).
Parkinson's Disease Imaging
The compound (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01) and its derivatives have been synthesized for potential use in imaging LRRK2 enzyme in Parkinson's disease (Wang, Min, et al., 2017).
Propiedades
IUPAC Name |
(3-aminophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(13)9-10/h2-4,9H,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULOTYWZYPALJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588232 | |
| Record name | (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
CAS RN |
160647-73-4 | |
| Record name | (3-Aminophenyl)(4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160647-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-Methyl-1-piperazinyl)carbonyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

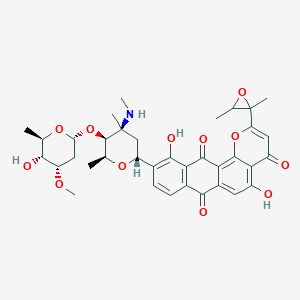
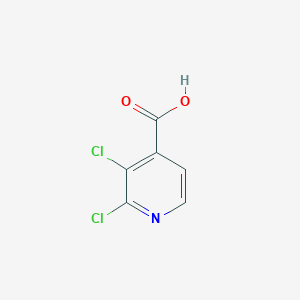
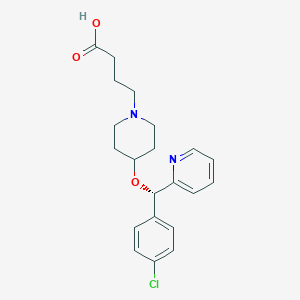
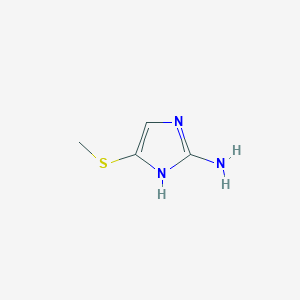
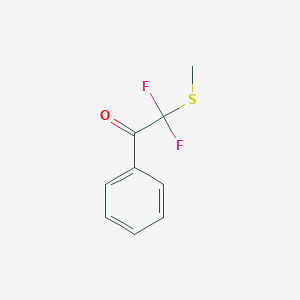
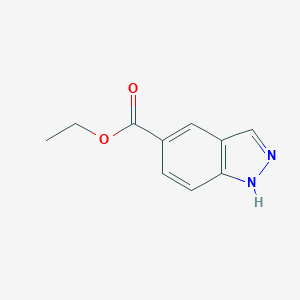
![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)

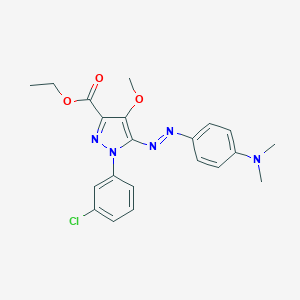

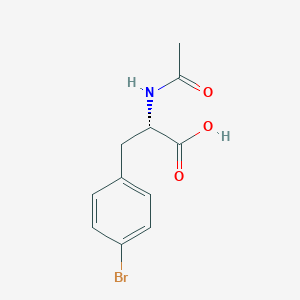
![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
